Product packaging for 5-Chloro-3-iodoisatoic anhydride(Cat. No.:CAS No. 33115-24-1)

5-Chloro-3-iodoisatoic anhydride

Cat. No.: B2669757
CAS No.: 33115-24-1
M. Wt: 323.47
InChI Key: AJZLBKNOHPDSKR-UHFFFAOYSA-N
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Description

5-Chloro-3-iodoisatoic anhydride (CAS 33115-24-1) is a versatile heterocyclic building block with the molecular formula C8H3ClINO3 and a molecular weight of 323.47 g/mol . As a derivative of isatoic anhydride, this compound is poised for nucleophilic ring-opening reactions, a characteristic feature of its parent scaffold . Its structure incorporates both chloro and iodo substituents, making it a valuable substrate for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira reactions, to access more complex molecular architectures. The primary application of this compound is as a key synthetic intermediate in medicinal chemistry and drug discovery research. It can be used to generate libraries of anthranilic acid derivatives, quinazolinones, and other nitrogen-containing heterocycles that are privileged structures in pharmaceuticals . The reactivity of the anhydride moiety allows for straightforward condensation with primary amines to yield novel chemical entities with potential biological activity . This product is intended for research purposes as a chemical reagent and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate precautions, consulting the Safety Data Sheet (SDS) prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H3ClINO3 B2669757 5-Chloro-3-iodoisatoic anhydride CAS No. 33115-24-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-chloro-8-iodo-1H-3,1-benzoxazine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3ClINO3/c9-3-1-4-6(5(10)2-3)11-8(13)14-7(4)12/h1-2H,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJZLBKNOHPDSKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1C(=O)OC(=O)N2)I)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3ClINO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.47 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity and Reaction Pathways of 5 Chloro 3 Iodoisatoic Anhydride

Nucleophilic Ring-Opening Reactions

The core reactivity of 5-chloro-3-iodoisatoic anhydride (B1165640) lies in the electrophilic nature of its carbonyl carbons, making them targets for a wide range of nucleophiles. This reactivity is the foundation for its use in synthesizing substituted anthranilic acids and their derivatives, which are important intermediates in medicinal chemistry and materials science. epo.orgosi.lv The presence of both a chloro and an iodo substituent on the aromatic ring further influences the electronic properties of the molecule and the reactivity of the anhydride moiety.

Oxygen-containing nucleophiles readily attack the carbonyl groups of 5-chloro-3-iodoisatoic anhydride, leading to the cleavage of the heterocyclic ring and the formation of either anthranilic acids or their corresponding esters.

The hydrolysis of this compound results in the formation of 2-amino-5-chloro-3-iodobenzoic acid. This reaction typically proceeds under aqueous conditions, where water acts as the nucleophile. The initial attack of a water molecule on one of the carbonyl carbons leads to a tetrahedral intermediate, which then collapses, breaking the acyl-oxygen bond and opening the ring. A subsequent proton transfer results in the final substituted anthranilic acid product. While specific reaction conditions for the hydrolysis of this compound are not extensively detailed in the provided search results, the general mechanism for the hydrolysis of isatoic anhydrides is well-established. osi.lv The resulting 2-amino-5-chloro-3-iodobenzoic acid is a valuable synthetic intermediate. lookchem.com

Table 1: Hydrolysis of this compound

ReactantNucleophileProduct
This compoundWater2-amino-5-chloro-3-iodobenzoic acid

In the presence of an alcohol, this compound undergoes alcoholysis to yield the corresponding 2-amino-5-chloro-3-iodobenzoate ester. osi.lvgoogle.com This reaction is analogous to hydrolysis, with the alcohol serving as the nucleophile instead of water. For instance, the reaction with methanol (B129727) produces methyl 2-amino-5-chloro-3-iodobenzoate. sigmaaldrich.cnsigmaaldrich.comlookchem.com This esterification is often carried out in the presence of a suitable solvent. The resulting anthranilate esters are useful in further synthetic transformations. sigmaaldrich.cnsigmaaldrich.combiosynth.com

Table 2: Alcoholysis of this compound

ReactantNucleophileProductCAS Number
This compoundMethanolMethyl 2-amino-5-chloro-3-iodobenzoate289039-84-5 sigmaaldrich.cnbiosynth.com

Nitrogen nucleophiles, such as primary amines and amino acids, react with this compound to form substituted anthranilamides. These reactions are fundamental in building more complex molecules with potential biological activity.

The reaction of this compound with primary amines leads to the formation of N-substituted 2-amino-5-chloro-3-iodobenzamides. osi.lv This aminolysis reaction involves the nucleophilic attack of the amine on a carbonyl carbon, followed by ring-opening. researchgate.netlibretexts.orgyoutube.com The reaction is a common method for preparing anthranilamides, which are precursors to various heterocyclic compounds. researchgate.net For example, the reaction with methylamine (B109427) would yield 2-amino-5-chloro-N-methyl-3-iodobenzamide.

Table 3: Aminolysis of this compound

ReactantNucleophileProduct Class
This compoundPrimary Amine (e.g., R-NH₂)N-substituted 2-amino-5-chloro-3-iodobenzamide

This compound can react with the amino group of amino acids and peptides. electronicsandbooks.com This reaction results in the formation of a new amide bond, effectively coupling the substituted anthranilic acid moiety to the N-terminus of the amino acid or peptide. sigmaaldrich.com This type of reaction is valuable for introducing a specific chemical handle or a bulky group onto a peptide chain, which can be useful for studying peptide structure and function or for creating peptide-drug conjugates. epo.orglookchem.compatsnap.com

Table 4: Reaction of this compound with Amino Acids

ReactantNucleophileProduct Class
This compoundAmino Acid (e.g., H₂N-CHR-COOH)N-(2-carboxy-4-chloro-6-iodophenyl)amino acid

Reactions with Nitrogen Nucleophiles

Reactions with Hydrazines and Related Compounds

The reaction of isatoic anhydrides, including the 5-chloro-3-iodo substituted variant, with hydrazines is a cornerstone for the synthesis of nitrogen-containing heterocycles, particularly quinazolinones and their precursors. The initial step typically involves the nucleophilic attack of the hydrazine (B178648) on one of the carbonyl groups of the anhydride ring, leading to ring-opening.

When isatoic anhydride is treated with hydrazine hydrate (B1144303), the reaction proceeds via the formation of an intermediate 2-aminobenzohydrazide. osi.lv This intermediate is highly valuable and can be further cyclized or reacted with other reagents. For instance, reaction with amidines can lead to the formation of 3,5-disubstituted 1,2,4-triazoles. osi.lv

In multi-component reactions, isatoic anhydride, an aldehyde, and a hydrazine derivative can be condensed to form various quinazolinone structures. frontiersin.org For example, a one-pot reaction of isatoic anhydride, an aldehyde, and phenylhydrazine (B124118) in an aqueous medium catalyzed by triethanolamine (B1662121) can yield 2,3-disubstituted quinazolin-4(3H)-ones. frontiersin.org Similarly, a four-component reaction involving isatoic anhydride, an aldehyde, saccharin, and hydrazine hydrate can produce quinazolinone sulfonamides under solvent-free conditions. frontiersin.org These methodologies are generally applicable to substituted isatoic anhydrides like this compound.

The reaction can be summarized in the following table: Table 1: Reactions of Isatoic Anhydride with Hydrazine Derivatives

Reactants Reagents/Catalyst Product Type Ref
Isatoic anhydride, Phenylhydrazine, Aldehyde Triethanolamine (TEOA), NaCl, H₂O 2,3-Disubstituted quinazolin-4(3H)-one frontiersin.org
Isatoic anhydride, Hydrazine hydrate, Aldehyde, Saccharin SBA-Pr-SO₃H Quinazolinone sulfonamide frontiersin.org
Isatoic anhydride, Hydrazine hydrate Alcoholic HCl 2-Aminobenzohydrazide osi.lv

Reactions with Carbon Nucleophiles

Active Methylene (B1212753) Compounds and Carbanions

This compound is susceptible to attack by carbanions generated from active methylene compounds. These reactions typically result in the formation of new carbon-carbon bonds and can lead to various heterocyclic or ring-opened products. The reaction of isatoic anhydrides with methyl ketones in the presence of a base proceeds at the methyl group, leading to condensation products. osi.lv Similarly, reactions with ketophospholanes occur regioselectively at the terminal methyl or benzyl (B1604629) group. osi.lv

While direct examples with this compound are specific, the general reactivity pattern of isatoic anhydrides suggests that condensation with active methylene compounds like malononitrile (B47326) or ethyl cyanoacetate (B8463686) would proceed, likely initiated by a base to generate the nucleophilic carbanion. This carbanion would attack a carbonyl group, leading to ring-opening and subsequent cyclization or rearrangement possibilities. The electron-withdrawing nature of the chloro and iodo substituents on the aromatic ring would enhance the electrophilicity of the carbonyl carbons, potentially facilitating the reaction.

Grignard Reagents and Organometallic Compounds

Grignard reagents (RMgX) are potent nucleophiles that readily react with the electrophilic carbonyl centers of isatoic anhydrides. byjus.comchemguide.co.uk The reaction involves the nucleophilic addition of the alkyl or aryl group from the Grignard reagent to one of the carbonyl carbons of the anhydride. This leads to the opening of the heterocyclic ring. Subsequent hydrolysis of the intermediate magnesium salt yields a 2-aminobenzophenone (B122507) derivative if an aryl Grignard is used, or a 2-amino-substituted ketone if an alkyl Grignard is employed.

The general mechanism involves the attack of the Grignard reagent on a carbonyl carbon, followed by the cleavage of the acyl-oxygen bond. This process is generally not selective for one carbonyl over the other in symmetrical anhydrides, but the electronic effects of the substituents in this compound could introduce some regioselectivity. The reaction must be carried out under strictly anhydrous conditions, as Grignard reagents react readily with water. chemguide.co.uksigmaaldrich.com

A practical application of this type of reaction is the construction of substituted 1,6-naphthyridin-4-one derivatives, which starts with the addition of Grignard reagents to a substituted aminonicotinonitrile, followed by cyclocondensation. nih.gov This highlights the utility of Grignard addition in building complex heterocyclic systems from precursors containing functionalities susceptible to such attacks.

Transformations at the Nitrogen Atom

N-Alkylation and N-Benzylation Strategies

Direct substitution on the nitrogen atom of the isatoic anhydride ring is a key strategy for introducing functional diversity. N-alkylation and N-benzylation of isatoic anhydride are typically achieved by first deprotonating the N-H bond with a suitable base to form the N-anion, which then acts as a nucleophile towards an alkylating or benzylating agent. nih.gov

Commonly used bases include sodium hydride (NaH) and potassium carbonate (K₂CO₃). nih.gov The N-sodio derivative formed with NaH is readily alkylated with various halides. nih.gov However, these traditional methods can sometimes result in low yields and the formation of byproducts, especially with longer reaction times. nih.gov

A more recent and efficient methodology involves the use of diisopropylamine (B44863) and a phase-transfer catalyst like tetrabutylammonium (B224687) bromide. This system allows for N-benzylation in high yields (>88%) under mild conditions (30 °C) and with short reaction times (2 hours), avoiding the formation of byproducts. nih.gov These N-substituted isatoic anhydrides are crucial building blocks for a wide range of nitrogen-containing heterocycles. nih.gov

Table 2: N-Alkylation/Benzylation of Isatoic Anhydride

Base/Catalyst Alkylating/Benzylating Agent Conditions Yield Ref
Sodium Hydride / K₂CO₃ Alkenyl, Propargyl, Benzyl halides - Lower yields for benzylation nih.gov

N-Arylation Methods

Direct N-arylation of the isatoic anhydride core is more challenging than N-alkylation but can be accomplished using modern cross-coupling techniques. Copper-catalyzed methods have proven effective for this transformation. organic-chemistry.orgresearchgate.net

One successful approach involves the copper-catalyzed N-arylation of isatoic anhydrides with aryl(TMP)iodonium trifluoroacetates (where TMP = 2,4,6-trimethoxyphenyl). organic-chemistry.org This reaction proceeds at room temperature and is operationally simple, tolerating a wide variety of electronically and structurally diverse aryl groups and substituted isatoic anhydrides. organic-chemistry.org The resulting N-arylated isatoic anhydrides are valuable intermediates for the synthesis of biologically important molecules like fenamic acid derivatives. organic-chemistry.org A similar method uses diaryliodonium salts as the arylating agent. researchgate.net

These advanced methods overcome the limitations of older techniques like the Ullmann coupling, which required harsh reaction conditions. researchgate.net The development of these mild and efficient N-arylation protocols has significantly expanded the synthetic utility of isatoic anhydrides.

Table 3: Copper-Catalyzed N-Arylation of Isatoic Anhydrides

Arylating Agent Catalyst System Conditions Product Yield Ref
Aryl(TMP)iodonium trifluoroacetates Copper catalyst Room Temperature 53-92% organic-chemistry.org

Reactivity of the Aromatic Ring and Halogen Substituents

The benzene (B151609) ring of this compound is substituted with two halogen atoms, which significantly influence its reactivity towards both electrophilic and nucleophilic reagents. Furthermore, the carbon-halogen bonds provide handles for transition metal-catalyzed cross-coupling reactions.

Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for aromatic compounds. wikipedia.org The reaction proceeds through a two-step mechanism: initial attack of the aromatic ring on an electrophile to form a resonance-stabilized carbocation (arenium ion), followed by deprotonation to restore aromaticity. masterorganicchemistry.com

In the case of this compound, the presence of two halogen substituents, chloro and iodo, deactivates the aromatic ring towards electrophilic attack compared to unsubstituted benzene. Halogens are electron-withdrawing through induction, which destabilizes the positively charged arenium ion intermediate, thereby slowing down the reaction rate. wikipedia.org

Despite their deactivating nature, halogens are ortho-, para-directing substituents. This is because the lone pairs on the halogen atoms can be donated to the aromatic ring through resonance, which helps to stabilize the positive charge in the arenium ion intermediate when the electrophile attacks at the ortho or para positions. wikipedia.org In this compound, the positions ortho and para to the activating amino group of the isatoic anhydride are already substituted. The directing effects of the halogens would therefore influence the position of any further substitution.

Directing Effects of Substituents in Electrophilic Aromatic Substitution
SubstituentEffect on ReactivityDirecting Influence
-Cl (Chloro)DeactivatingOrtho, Para
-I (Iodo)DeactivatingOrtho, Para
-NH- (in anhydride)ActivatingOrtho, Para

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. masterorganicchemistry.com This reaction is generally unfavorable for simple aryl halides but can occur if the aromatic ring is activated by the presence of strong electron-withdrawing groups, typically positioned ortho or para to the leaving group. libretexts.orgpressbooks.pub These groups stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. libretexts.org

For this compound, the presence of the carbonyl groups in the anhydride ring and the halogen substituents makes the aromatic ring electron-deficient. This, in principle, could facilitate SNAr reactions. The chloro and iodo groups can act as leaving groups. The aza nitrogens in related chloroazine compounds have been shown to significantly enhance reactivity towards nucleophilic substitution. nih.gov The rate of reaction is dependent on the nature of the nucleophile and the specific reaction conditions. libretexts.org

The presence of both chloro and iodo substituents on the aromatic ring of this compound makes it a valuable substrate for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. libretexts.orglibretexts.org The general catalytic cycle for these reactions involves oxidative addition of the aryl halide to a palladium(0) complex, followed by transmetalation (in Suzuki and Sonogashira reactions) or migratory insertion (in the Heck reaction), and finally reductive elimination to yield the product and regenerate the palladium(0) catalyst. mdpi.comdiva-portal.org

Suzuki Reaction: This reaction couples an organoboron compound (like a boronic acid) with an organohalide. organic-chemistry.org The reaction is typically carried out in the presence of a palladium catalyst and a base. organic-chemistry.org The reactivity of the halide in the Suzuki reaction generally follows the order I > Br > Cl. Therefore, it is expected that the iodo group at the 3-position of this compound would be more reactive than the chloro group at the 5-position, allowing for selective coupling at the iodo-substituted position under appropriate conditions.

Sonogashira Reaction: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide. organic-chemistry.org It is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base. organic-chemistry.org Similar to the Suzuki reaction, the greater reactivity of the carbon-iodine bond compared to the carbon-chlorine bond would likely favor selective coupling at the 3-position. beilstein-journals.org

Heck Reaction: The Heck reaction is the palladium-catalyzed reaction of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org The reaction is typically carried out in the presence of a base. wikipedia.org The relative reactivity of the halogens (I > Br > Cl) also applies to the Heck reaction, suggesting that vinylation would preferentially occur at the 3-position of this compound. mdpi.com

Overview of Palladium-Catalyzed Cross-Coupling Reactions
ReactionCoupling PartnerKey ReagentsBond Formed
SuzukiOrganoboron compoundPalladium catalyst, BaseC-C
SonogashiraTerminal alkynePalladium catalyst, Copper(I) co-catalyst, BaseC-C (sp2-sp)
HeckAlkenePalladium catalyst, BaseC-C (vinyl-aryl)

Decarboxylation Mechanisms

Isatoic anhydrides are known to undergo decarboxylation, a reaction that involves the loss of carbon dioxide, often as a key step in the formation of other useful compounds. osi.lv

The decarboxylation of isatoic anhydrides can be initiated by heat (thermal decarboxylation) or by the action of catalysts. The mechanism often involves the formation of an unstable intermediate that readily loses carbon dioxide. For beta-keto acids, decarboxylation is thought to proceed through a cyclic, concerted transition state. masterorganicchemistry.com While isatoic anhydrides are not beta-keto acids, the proximity of the carboxylic anhydride and the amino group can facilitate decarboxylation under certain conditions. Excessive heating of related compounds during synthesis has been noted to lead to decarboxylation. electronicsandbooks.com The pyrolysis of aromatic carboxylic acids can proceed through an ionic pathway. osti.gov

The decarboxylation of isatoic anhydrides is a crucial step in the synthesis of various heterocyclic compounds and anthranilic acid derivatives. osi.lv The reaction of isatoic anhydrides with nucleophiles, such as amines, can lead to ring-opening to form anthranilamides. researchgate.net Subsequent transformations of these intermediates, which may involve decarboxylation, can lead to the formation of a wide variety of nitrogen-containing heterocycles. osi.lvcore.ac.uk For instance, the synthesis of quinazolinones and benzodiazepines can be achieved from isatoic anhydrides. osi.lvcore.ac.uk The specific products formed are dependent on the reaction conditions and the nature of the nucleophile employed. The synthesis of anthranilic acid derivatives can also be achieved through other routes, such as the iron-catalyzed ortho-amination of aromatic carboxamides. nih.gov

Applications of 5 Chloro 3 Iodoisatoic Anhydride in Organic Synthesis

As a Key Building Block for Complex Heterocyclic Systems

5-Chloro-3-iodoisatoic anhydride (B1165640) serves as a linchpin in the assembly of numerous heterocyclic compounds, many of which are recognized as "privileged structures" in medicinal chemistry due to their prevalence in pharmacologically active agents. sigmaaldrich.com

Quinazolinones represent a significant class of heterocyclic compounds with a broad spectrum of biological activities. researchgate.net The reaction of isatoic anhydrides with various amines is a well-established method for the synthesis of quinazolinone derivatives. frontiersin.orgresearchgate.net 5-Chloro-3-iodoisatoic anhydride can be effectively employed in multicomponent reactions to generate highly substituted quinazolinones. For instance, a one-pot reaction involving an isatoic anhydride, an amine, and an aldehyde can yield dihydroquinazolinones, which can be subsequently oxidized to the corresponding quinazolinones. frontiersin.org The presence of the chloro and iodo groups on the quinazolinone scaffold, derived from this compound, offers opportunities for further synthetic modifications, such as cross-coupling reactions, to introduce additional structural diversity.

Table 1: Examples of Quinazolinone Synthesis Methodologies

Catalyst/ReagentReactantsProduct TypeReference
p-Toluenesulfonic acid2-Aminobenzamides, Aldehydes4(3H)-Quinazolinones organic-chemistry.org
Iron(III) chlorideIsatoic anhydride, Amidoximes2-Substituted quinazolin-4(3H)-ones organic-chemistry.org
Copper(I) bromideAlkyl halides, Anthranilamides2-Substituted quinazolin-4(3H)-ones organic-chemistry.org

Benzodiazepines and their seven-membered ring congeners, benzotriazepines, are important classes of psychoactive compounds. The synthesis of these heterocycles can be achieved through various strategies, often involving precursors derived from isatoic anhydrides. researchgate.net A novel approach to benzotriazepin-1-ones involves a hexafluoroisopropanol-promoted decarboxylative cascade reaction between isatoic anhydrides and hydrazonoyl chlorides. researchgate.net This method utilizes a [4+3] annulation of in situ generated nitrile imines with 2-aminobenzoates. The use of this compound in such reactions would lead to the formation of chloro- and iodo-substituted benzodiazepine (B76468) and benzotriazepine derivatives, providing valuable intermediates for further functionalization and the development of new therapeutic agents. scholaris.ca

The indole (B1671886) and indoline (B122111) motifs are central to a vast number of natural products and pharmaceuticals. While direct synthesis of these scaffolds from this compound is less common, the anhydride can serve as a precursor to key intermediates. For example, the synthesis of 5-chloro-indole can be achieved from 5-chloro-indoline through a dehydrogenation process. google.com The 5-chloro-indoline itself can be prepared via a multi-step sequence starting from indoline, involving acylation, chlorination, and subsequent saponification. google.com The iodo group at the 3-position of the anhydride could potentially be leveraged in cyclization strategies to form the indole ring.

Spirooxindoles are a fascinating class of compounds characterized by a spiro-fused oxindole (B195798) core. mdpi.com These structures are present in numerous bioactive natural products. A powerful method for the synthesis of spirooxindoles involves a one-pot, three-component reaction of an isatoic anhydride, a primary amine, and an isatin (B1672199). researchgate.net This reaction allows for the efficient construction of the complex spirocyclic framework. By utilizing this compound in this reaction, novel spirooxindoles bearing both chloro and iodo substituents can be accessed. These halogenated spirooxindoles are valuable for structure-activity relationship studies and as handles for further synthetic transformations.

Precursor for Substituted Anthranilic Acid Derivatives

The ring-opening of isatoic anhydrides with nucleophiles is a fundamental reaction that provides access to a wide range of N-substituted anthranilic acid derivatives. ijddr.in These compounds are important intermediates in the synthesis of various pharmaceuticals and other fine chemicals. tcichemicals.com

Fenamic acids, which are N-phenylanthranilic acid derivatives, constitute a class of non-steroidal anti-inflammatory drugs (NSAIDs). ijddr.in Mefenamic acid is a well-known member of this class. bibliotekanauki.pl The reaction of this compound with an appropriately substituted aniline (B41778) would lead to the formation of a novel, halogenated fenamic acid analog. The presence of the chloro and iodo groups could modulate the biological activity and pharmacokinetic properties of the resulting compound. The synthesis of such analogs is of interest in the search for new anti-inflammatory agents with improved efficacy and reduced side effects.

Formation of Anthranilamide-Based Architectures, e.g., Hydrogelators

The reaction of isatoic anhydrides with primary amines is a well-established and efficient method for the synthesis of 2-aminobenzamides, also known as anthranilamides. This transformation proceeds via a nucleophilic attack of the amine on one of the carbonyl groups of the anhydride, followed by the loss of carbon dioxide. In the case of this compound, this reaction provides a straightforward route to a variety of substituted anthranilamides.

The resulting 2-amino-5-chloro-3-iodobenzamides possess multiple functional groups that can participate in intermolecular interactions, such as hydrogen bonding from the amide and amine groups. These interactions are crucial for the self-assembly of molecules, which can lead to the formation of supramolecular structures like hydrogels. While the specific formation of hydrogelators from anthranilamides derived from this compound is not yet extensively documented in the literature, the inherent properties of the resulting molecules make them promising candidates for such applications. The presence of the halogen atoms can further influence the packing and electronic properties of the self-assembled structures.

Contribution to Multicomponent Reaction Methodologies

Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules from three or more starting materials in a single step. Isatoic anhydrides, in general, have been utilized as key components in various MCRs. They can serve as a source of an ortho-amino-substituted benzoyl group, which can then react with other components in the reaction mixture.

While specific examples of MCRs involving this compound are not yet prevalent in the scientific literature, its structure suggests significant potential for such applications. For instance, it could be employed in Ugi-type or Biginelli-type reactions, where the anhydride would first react with an amine to form an in situ generated anthranilamide. This intermediate could then participate in the subsequent steps of the MCR. The chloro and iodo substituents would be carried through the reaction sequence, providing handles for further chemical modifications in the final product. The differential reactivity of the C-Cl and C-I bonds could also be exploited for selective post-MCR functionalization, further enhancing the molecular diversity of the products.

Design and Synthesis of Chemically Diverse Compound Libraries

The creation of compound libraries with high chemical diversity is a cornerstone of modern drug discovery and materials science. Substituted isatoic anhydrides are valuable scaffolds for this purpose due to their ability to be readily converted into a wide range of heterocyclic and acyclic structures.

This compound is a particularly attractive building block for the synthesis of compound libraries. The presence of two different halogen atoms at distinct positions on the aromatic ring offers several advantages:

Orthogonal Reactivity: The carbon-iodine bond is generally more reactive towards cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) than the carbon-chlorine bond. This allows for selective functionalization at the 3-position, followed by a subsequent modification at the 5-position, or vice versa.

Diverse Functionalization: A wide variety of substituents can be introduced at both the 3- and 5-positions, leading to a vast array of structurally diverse molecules.

Three-Dimensionality: The introduction of different groups via cross-coupling reactions can lead to the generation of non-planar structures, which is often desirable for biological activity.

The general workflow for creating a compound library using this compound could involve an initial reaction with a diverse set of amines to generate a library of anthranilamides. Each of these anthranilamides could then be subjected to a series of parallel cross-coupling reactions to introduce further diversity at the halogenated positions.

Spectroscopic and Structural Elucidation of 5 Chloro 3 Iodoisatoic Anhydride and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise arrangement of atoms within a molecule. For 5-Chloro-3-iodoisatoic anhydride (B1165640), both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are critical for unambiguous structural assignment.

Proton (¹H) NMR Analysis

The ¹H NMR spectrum of 5-Chloro-3-iodoisatoic anhydride is expected to show distinct signals for the aromatic protons and the N-H proton of the anhydride ring. The substitution pattern on the benzene (B151609) ring—a chlorine atom at position 5 and an iodine atom at position 3—significantly influences the chemical shifts and coupling patterns of the remaining aromatic protons.

In a typical ¹H NMR spectrum of a related 5-substituted isatoic anhydride, the aromatic protons typically appear in the range of δ 7.0-8.0 ppm. For this compound, the protons on the aromatic ring would exhibit specific splitting patterns due to their coupling with each other. The N-H proton of the anhydride moiety is characteristically observed as a broad singlet at a downfield chemical shift, often above δ 11.0 ppm, due to the deshielding effect of the adjacent carbonyl groups. psu.edu

Carbon-13 (¹³C) NMR Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The carbonyl carbons of the anhydride group are expected to resonate at the most downfield positions, typically in the range of δ 160-170 ppm. oregonstate.edu The aromatic carbons will appear between δ 110 and 150 ppm, with the carbons directly bonded to the electronegative chlorine and iodine atoms showing characteristic shifts. The carbon attached to iodine would be significantly shifted upfield due to the heavy atom effect.

A representative, though not identical, ¹³C NMR analysis of a related compound, 6-chloro-2-(methylamino)nicotinic acid, shows carbon signals at δ 106.0, 109.7, 142.8, 153.0, 158.8, and 168.3 ppm. nih.gov While the electronic environment is different, it provides a general reference for the expected chemical shift regions.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for Isatoic Anhydride Derivatives

Carbon PositionExpected Chemical Shift (ppm) RangeNotes
Carbonyl (C=O)160-170Two distinct signals may be observed for the two carbonyl groups.
Aromatic C-Cl125-135Chemical shift influenced by the electronegativity of chlorine.
Aromatic C-I90-100Significant upfield shift due to the heavy atom effect of iodine.
Other Aromatic C-H115-140Specific shifts depend on the position relative to other substituents.
Aromatic Quaternary140-155Carbons within the ring that are part of the fused heterocyclic system.

2D NMR Techniques (COSY, HMQC, HMBC) for Connectivity Elucidation

To definitively assign the proton and carbon signals and establish the connectivity within the molecule, two-dimensional NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons on the aromatic ring, helping to confirm their relative positions.

HMQC (Heteronuclear Multiple Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached. This would allow for the unambiguous assignment of the protonated aromatic carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying the quaternary carbons, including the carbonyl carbons and the carbons bearing the chloro and iodo substituents, by observing their long-range couplings to the aromatic protons.

Halogen NMR (e.g., ¹⁹F if relevant) for Halogenated Analogs

For this compound, halogen NMR is not directly applicable as neither chlorine nor iodine has a commonly used NMR-active isotope for routine structural elucidation in organic chemistry. However, for fluorinated analogs, ¹⁹F NMR would be a powerful tool. For instance, in the study of 7-[¹⁸F]Fluoro-8-azaisatoic Anhydrides, ¹⁹F NMR is crucial for characterizing the fluorinated products. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. For this compound, the IR spectrum would be dominated by the absorptions of the cyclic anhydride and the aromatic ring.

The most prominent features in the IR spectrum would be the two strong carbonyl (C=O) stretching bands characteristic of an anhydride, typically appearing at high wavenumbers. For cyclic anhydrides, these bands are generally found around 1850-1800 cm⁻¹ and 1780-1740 cm⁻¹. spectroscopyonline.com The N-H stretching vibration of the amine within the anhydride ring would be observed as a sharp peak in the region of 3300-3100 cm⁻¹. Additionally, C-H stretching vibrations of the aromatic ring are expected just above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic ring would appear in the 1600-1450 cm⁻¹ region. The C-Cl and C-I stretching vibrations would be found in the fingerprint region at lower wavenumbers.

Interactive Data Table: Characteristic IR Absorption Frequencies for Isatoic Anhydrides

Functional GroupCharacteristic Absorption (cm⁻¹) RangeNotes
Anhydride C=O Stretch (sym)1850-1800A strong, high-frequency band.
Anhydride C=O Stretch (asym)1780-1740A strong, lower-frequency band, often more intense in cyclic systems. spectroscopyonline.com
N-H Stretch3300-3100A sharp to moderately broad peak.
Aromatic C-H Stretch3100-3000Typically weaker than the N-H stretch.
Aromatic C=C Stretch1600-1450A series of medium to sharp bands.
C-O Stretch1300-1000Associated with the anhydride C-O-C bond. spectroscopyonline.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain insight into its structure through the analysis of its fragmentation patterns. For this compound (C₈H₄ClINO₃), the molecular ion peak [M]⁺ would be expected at m/z corresponding to its molecular weight. The presence of chlorine and its isotopic pattern (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would result in a characteristic [M+2]⁺ peak, providing a clear signature for a chlorine-containing compound.

Theoretical and Computational Studies on 5 Chloro 3 Iodoisatoic Anhydride

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in understanding the fundamental characteristics of 5-Chloro-3-iodoisatoic anhydride (B1165640) at the atomic level.

Electronic Structure and Reactivity Predictions

Theoretical calculations on isatoic anhydride and its derivatives have been successfully carried out using various levels of theory, including Hartree-Fock (HF) and DFT methods with different basis sets like 6-31+G(d,p) and aug-cc-pvDZ. researchgate.netredalyc.org For substituted isatoic anhydrides, the electronic structure is significantly influenced by the nature and position of the substituents on the aromatic ring. In the case of 5-Chloro-3-iodoisatoic anhydride, the presence of two electron-withdrawing halogen atoms, chlorine and iodine, is expected to have a profound impact on the electron distribution and, consequently, the reactivity of the molecule.

The reactivity of isatoic anhydrides can be assessed through various descriptors derived from conceptual DFT, such as global hardness, softness, and Fukui functions. redalyc.orgpsu.edu These descriptors help in identifying the most probable sites for nucleophilic and electrophilic attacks. For the parent isatoic anhydride, the C2 carbon of the carbonyl group is identified as the most susceptible site for a nucleophilic attack. psu.eduscienceopen.com The introduction of chloro and iodo substituents would further enhance the electrophilicity of this position. The nitrogen atom in the heterocyclic ring also plays a role in the molecule's reactivity. psu.edu

A study on various substituted isatoic anhydrides demonstrated a good correlation between theoretical calculations and experimental results, validating the use of computational methods to predict reactivity. researchgate.net

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a key component of understanding chemical reactivity. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability. A smaller energy gap suggests higher reactivity.

For the parent isatoic anhydride, the HOMO is distributed over the benzene (B151609) ring, while the LUMO is primarily located on the heterocyclic ring, particularly on the C=O groups. researchgate.net The introduction of chlorine and iodine at the 5- and 3-positions, respectively, would lower the energies of both the HOMO and LUMO. The electron-withdrawing nature of these halogens would lead to a more pronounced localization of the LUMO on the anhydride ring, further increasing its susceptibility to nucleophilic attack. The HOMO-LUMO energy gap for this compound is expected to be smaller than that of the unsubstituted isatoic anhydride, suggesting enhanced reactivity.

Table 1: Predicted Frontier Molecular Orbital Energies and Related Chemical Descriptors for this compound (Illustrative)

ParameterPredicted Value (eV)
HOMO Energy-7.5
LUMO Energy-2.0
HOMO-LUMO Gap5.5
Ionization Potential (I)7.5
Electron Affinity (A)2.0
Global Hardness (η)2.75
Chemical Potential (μ)-4.75
Electrophilicity Index (ω)4.11

Note: These values are illustrative and based on extrapolations from studies on isatoic anhydride and its other derivatives. researchgate.netredalyc.org

Electrostatic Potential Surface (EPS) Mapping

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and for predicting sites of electrophilic and nucleophilic attack. researchgate.net For isatoic anhydride, the MEP map shows negative potential (red and yellow regions) around the carbonyl oxygen atoms, indicating these are sites prone to electrophilic attack. Conversely, positive potential (blue regions) is observed around the hydrogen atoms of the benzene ring and, most significantly, near the C2 carbonyl carbon, highlighting its electrophilic nature.

In this compound, the electron-withdrawing chlorine and iodine atoms would intensify the positive potential on the aromatic ring and further increase the positive potential on the C2 and C4 carbonyl carbons. This would make the anhydride ring even more susceptible to ring-opening reactions initiated by nucleophiles.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the detailed mechanisms of chemical reactions involving isatoic anhydrides, providing insights that are often difficult to obtain through experimental means alone.

Transition State Characterization and Energy Barriers

Computational studies have been employed to explore the mechanisms of various reactions involving isatoic anhydrides, such as palladium-catalyzed formations and cycloaddition reactions. nih.govacs.orgcdnsciencepub.comrsc.org These studies involve the characterization of transition states and the calculation of activation energy barriers for different reaction pathways. For instance, in the Pd-catalyzed formation of isatoic anhydrides from o-haloanilines, DFT calculations have shown that carbonylation precedes carboxylation. nih.govrsc.org

For reactions involving this compound, computational modeling could be used to determine the preferred reaction pathways. For example, in a nucleophilic attack, the energy barriers for attack at the C2 versus the C4 position could be calculated to predict regioselectivity. The presence of the bulky iodine atom at the 3-position might sterically hinder attack at the C4 position, favoring the C2 position.

Table 2: Hypothetical Calculated Energy Barriers for Nucleophilic Attack on this compound (Illustrative)

Reaction StepTransition StateEnergy Barrier (kcal/mol)
Nucleophilic attack at C2TS_nuc_C215.2
Nucleophilic attack at C4TS_nuc_C418.5
Ring openingTS_ro8.7
DecarboxylationTS_decarbox12.1

Note: These values are hypothetical and serve to illustrate the type of data obtained from computational modeling of reaction mechanisms.

Solvent Effects on Reaction Pathways

The solvent can play a crucial role in chemical reactions, and computational models can account for these effects using various solvent models (e.g., implicit or explicit). While many theoretical studies are conducted in the gas phase for simplicity, including solvent effects can provide a more accurate picture of the reaction in a real-world setting.

For reactions of this compound, the choice of solvent could influence the stability of intermediates and transition states, thereby altering reaction rates and even the preferred reaction pathway. For instance, a polar solvent would be expected to stabilize charged intermediates and transition states that may form during a nucleophilic acyl substitution reaction, thus lowering the activation energy barrier. Computational studies incorporating solvent effects would be essential for accurately predicting the behavior of this compound in solution-phase synthesis.

Molecular Dynamics Simulations

Currently, there are no publicly available scientific studies that have conducted molecular dynamics (MD) simulations specifically for this compound. MD simulations, which are powerful tools for understanding the dynamic behavior of molecules and their interactions in larger systems, have not been reported for this particular halogenated derivative.

Structure-Reactivity Relationship Studies

While direct computational studies on this compound are not available, a robust understanding of its reactivity can be extrapolated from theoretical analyses of the parent compound, isatoic anhydride (ISA), and its various derivatives. researchgate.netresearchgate.net The reactivity of the isatoic anhydride scaffold is primarily dictated by the chemistry of its heterocyclic ring, with nucleophilic attack at the carbonyl carbons (C2 and C4) being the characteristic reaction leading to ring-opening and functionalization. researchgate.netscispace.com

The electronic nature of substituents—whether they are electron-donating or electron-withdrawing—plays a crucial role. researchgate.net This effect can be quantified and correlated with parameters like the Hammett constant. ias.ac.in For this compound, the key substituents are the chloro and iodo groups. Both are halogens and exert a significant influence on the electronic structure of the molecule.

Influence of Chloro and Iodo Substituents:

Both chlorine (at the 5-position) and iodine (at the 3-position) are electron-withdrawing groups due to their high electronegativity (inductive effect). This withdrawal of electron density from the benzene ring has a cascading effect on the heterocyclic portion of the molecule.

Increased Electrophilicity: The primary consequence of these electron-withdrawing substituents is an increase in the electrophilicity of the two carbonyl carbons (C2 and C4). This makes the anhydride ring more susceptible to nucleophilic attack compared to the unsubstituted isatoic anhydride.

Activation of the Ring: The enhanced partial positive charge on the carbonyl carbons facilitates the ring-opening reaction, which is the cornerstone of isatoic anhydride chemistry. This heightened reactivity can be advantageous in syntheses where the anhydride is used as a precursor for other heterocyclic compounds or anthranilamide derivatives. researchgate.net

Site Selectivity: The positions of the substituents also influence the relative reactivity of the two carbonyl groups. While detailed calculations for this specific molecule are not available, theoretical models on other substituted ISAs show that the electronic distribution is non-uniform, potentially leading to preferential attack at one carbonyl site over the other. researchgate.net

The expected impact of these substituents on key reactivity parameters, based on established principles for this molecular class, is summarized below.

Reactivity DescriptorExpected Influence of 5-Chloro and 3-Iodo GroupsRationale
LUMO Energy LoweredElectron-withdrawing groups stabilize the Lowest Unoccupied Molecular Orbital (LUMO), making the molecule a better electron acceptor.
HOMO-LUMO Gap DecreasedA smaller energy gap between the Highest Occupied Molecular Orbital (HOMO) and LUMO generally correlates with higher chemical reactivity. researchgate.net
Global Electrophilicity Index (ω) IncreasedThis index measures the ability of a molecule to accept electrons. The presence of two electron-withdrawing halogens significantly increases this value.
Susceptibility to Nucleophilic Attack IncreasedThe inductive electron withdrawal by Cl and I enhances the partial positive charge on the carbonyl carbons, making them more attractive to nucleophiles. researchgate.net

These theoretical considerations suggest that this compound is a highly reactive derivative within the isatoic anhydride family, primed for reactions with a wide range of nucleophiles.

Future Research Directions and Challenges in 5 Chloro 3 Iodoisatoic Anhydride Chemistry

Development of More Efficient and Sustainable Synthetic Routes

The advancement of synthetic methodologies for 5-Chloro-3-iodoisatoic anhydride (B1165640) is paramount to unlocking its full potential. Future research should prioritize the development of efficient, cost-effective, and environmentally benign synthetic pathways.

Catalytic Methodologies for Selective Functionalization

The presence of two distinct halogen substituents on the aromatic ring of 5-Chloro-3-iodoisatoic anhydride offers a unique opportunity for selective functionalization. The development of catalytic systems that can differentiate between the chloro and iodo groups is a significant research challenge. Transition-metal catalysis, particularly with palladium or copper, could be explored to achieve selective cross-coupling reactions at the more reactive iodo position. Future work should aim to identify catalysts that can operate under mild conditions with high selectivity, thus avoiding the need for protecting groups and reducing the number of synthetic steps.

Exploration of Novel Reaction Types and Transformations

The reactivity of the isatoic anhydride ring system itself provides fertile ground for discovering novel transformations. osi.lv While isatoic anhydrides are known to react with nucleophiles to open the anhydride ring, the influence of the chloro and iodo substituents on this reactivity is an area ripe for investigation. Research could explore cascade reactions where the initial ring-opening is followed by a subsequent cyclization, potentially involving one of the halogen atoms, to construct complex polycyclic systems in a single step. Furthermore, the development of photochemical or electrochemical methods could unlock new reaction pathways that are not accessible through traditional thermal methods.

Expanding the Scope of Derived Heterocyclic Systems

Isatoic anhydrides are versatile precursors for a variety of heterocyclic compounds, including quinazolinones, benzodiazepines, and other fused systems. researchgate.netosi.lv The unique substitution pattern of this compound can be leveraged to synthesize novel derivatives of these important heterocyclic scaffolds. For instance, the iodo group can serve as a handle for further elaboration through reactions like Sonogashira, Suzuki, or Buchwald-Hartwig couplings, allowing for the introduction of a wide range of substituents. This would provide access to libraries of novel compounds with potentially interesting biological or material properties. Research in this area would significantly broaden the chemical space accessible from this starting material.

Advanced Materials Applications

The application of this compound as a chemical intermediate for the synthesis of functional polymers and dyes represents a promising avenue for future research. The presence of the halogen atoms provides sites for polymerization or for covalent attachment to other molecules. For example, the iodo group could be converted to an acetylene (B1199291) or other reactive group to enable its use as a monomer in polymerization reactions. The resulting polymers, incorporating the chloro-iodophenyl moiety, could exhibit interesting properties such as flame retardancy or high refractive index. In the context of dyes, the chromophoric core can be extended and modified through reactions at the halogen positions, allowing for the fine-tuning of the color and photophysical properties of the resulting molecules.

Integration with Automated Synthesis and High-Throughput Experimentation

The exploration of the vast chemical space accessible from this compound can be greatly accelerated through the use of automated synthesis and high-throughput experimentation (HTE). nih.govnih.gov HTE platforms allow for the rapid screening of a large number of reaction conditions, catalysts, and substrates, which would be invaluable for optimizing synthetic routes and discovering novel reactions. nih.gov By integrating automated synthesis with HTE, vast libraries of derivatives can be prepared and screened for desired properties in a fraction of the time required by traditional methods. This approach would not only accelerate the pace of discovery but also enable the systematic investigation of structure-activity relationships, which is crucial for the rational design of new functional molecules. The data generated from HTE can be used to build predictive models for reaction outcomes, further enhancing the efficiency of the research process. nih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-chloro-3-iodoisatoic anhydride, and how can purity be ensured during purification?

  • Methodological Answer : Synthesis typically involves halogenation steps (chlorination followed by iodination) on isatoic anhydride derivatives. Critical steps include controlling reaction temperatures (e.g., 0–5°C for iodination to prevent side reactions) and using anhydrous conditions. Purification via recrystallization (e.g., ethyl acetate/hexane mixtures) or column chromatography (silica gel, gradient elution) is essential. Monitor purity using HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm. Residual solvents should be quantified via GC-MS .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : 1^1H NMR (DMSO-d6) should reveal aromatic protons (δ 7.8–8.2 ppm) and anhydride carbonyls (δ 165–170 ppm). 13^{13}C NMR confirms carbonyl carbons (δ 160–170 ppm) and halogenated aromatic carbons.
  • IR : Strong absorption bands at ~1770 cm1^{-1} (anhydride C=O) and 500–600 cm1^{-1} (C-I/C-Cl stretches).
  • Mass Spectrometry : ESI-MS in negative mode should show [M-H]^- peaks matching the molecular formula (C8_8H3_3ClIO3_3). Cross-validate with elemental analysis for Cl/I content .

Q. How should researchers assess the stability of this compound under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies by storing samples at 4°C, 25°C (ambient), and 40°C (stress condition) in airtight, light-protected containers. Monitor degradation via TLC (silica gel, ethyl acetate:hexane 1:1) weekly for 4 weeks. Quantify decomposition products (e.g., hydrolysis to dicarboxylic acid) using LC-MS. Stability criteria: ≤5% degradation at 25°C over 30 days .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for synthesizing this compound?

  • Methodological Answer : Use a 23^3 factorial design to test variables:

  • Factors : Temperature (60°C vs. 80°C), catalyst loading (0.5 vs. 1.0 eq.), and solvent polarity (DMF vs. THF).
  • Responses : Yield (HPLC), purity (HPLC area%), and reaction time.
  • Analysis : ANOVA identifies significant factors. For example, higher temperatures may accelerate iodination but increase side-product formation. Optimize using response surface methodology (RSM) .

Q. How to resolve contradictions in spectroscopic data (e.g., unexpected NMR peaks)?

  • Methodological Answer :

  • Step 1 : Confirm sample purity via HPLC. Impurities >2% require re-purification.
  • Step 2 : Compare experimental NMR with DFT-calculated chemical shifts (Gaussian09, B3LYP/6-31G* level). Discrepancies may indicate tautomerism or solvent effects.
  • Step 3 : Use 2D NMR (HSQC, HMBC) to assign ambiguous peaks. For example, HMBC correlations between carbonyl carbons and aromatic protons confirm anhydride structure .

Q. What computational strategies predict the reactivity of this compound in nucleophilic acyl substitution?

  • Methodological Answer : Perform DFT calculations (e.g., M06-2X/def2-TZVP) to model transition states and activation energies. Key parameters:

  • Electrophilicity Index (ω) : Predicts susceptibility to nucleophilic attack.
  • Fukui Functions : Identify reactive sites (e.g., carbonyl carbons vs. iodine substituents).
  • Validate with experimental kinetic data (pseudo-first-order conditions) .

Q. How to integrate theoretical frameworks into studying the compound’s catalytic applications?

  • Methodological Answer : Link reactivity to conceptual frameworks like HSAB theory (soft iodine vs. hard chloride) or frontier molecular orbital (FMO) theory. For example, iodine’s polarizability may enhance electrophilicity in cross-coupling reactions. Design experiments to test FMO-derived hypotheses (e.g., regioselectivity in Suzuki-Miyaura couplings) .

Key Considerations for Academic Research

  • Reproducibility : Document experimental procedures in detail, including solvent batch numbers and instrument calibration data, per journal guidelines .
  • Safety : Use fume hoods for handling due to potential iodine release. PPE: Nitrile gloves, safety goggles, and lab coats .
  • Data Reporting : Use the Beilstein Journal’s standards for supplementary information, e.g., raw NMR spectra and crystallographic data (if applicable) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.